molecular formula C14H15N3O5S B7875784 ({[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}amino)acetic acid

({[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}amino)acetic acid

Cat. No.: B7875784
M. Wt: 337.35 g/mol
InChI Key: MXWASFHXCVBRIC-UHFFFAOYSA-N
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Description

The compound ({[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}amino)acetic acid is a fascinating chemical entity, notable for its distinct structure that incorporates a variety of functional groups, including a cyclopropyl ring, an oxadiazole moiety, a methylphenyl group, a sulfonyl group, and an amino acid derivative. This compound presents a unique combination of aromatic and non-aromatic characteristics that contribute to its diverse reactivity and application potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopropyl Formation: : The synthesis begins with the preparation of cyclopropyl derivatives. These can be formed via carbene addition to olefins or through metal-catalyzed cyclopropanation reactions.

  • Oxadiazole Formation: : The construction of the 1,2,4-oxadiazole ring can be achieved through cyclization reactions involving amidoximes and carboxylic acid derivatives.

  • Methylphenyl Sulfonylation: : Sulfonylation of the 2-methylphenyl group involves the reaction with sulfonyl chlorides in the presence of base catalysts.

  • Aminoacetic Acid Coupling: : Finally, the aminoacetic acid is coupled to the sulfonylated product through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions under optimized conditions to ensure high yield and purity. This typically involves continuous flow reactors for better control over reaction parameters and efficient heat management. The use of automated systems to monitor the reaction progress and control the addition of reagents can greatly enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the sulfonyl or aromatic sites, often using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Reduction of the oxadiazole ring can lead to the formation of amines or other reduced products, typically using reducing agents like sodium borohydride.

  • Substitution: : The aromatic sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl moiety under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Base catalysts like sodium hydroxide, nucleophiles like amines or thiols.

Major Products

  • Oxidation: : Sulfonic acids or sulfonate esters.

  • Reduction: : Amines or substituted oxadiazoles.

  • Substitution: : Sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can serve as a tool for studying enzyme mechanisms and protein interactions, particularly those involving sulfonamide or oxadiazole functionalities.

Medicine

Potential medicinal applications include acting as a pharmacophore in drug design, leveraging its unique structural features to interact with biological targets such as enzymes or receptors.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals, where its reactive sites allow for further functionalization.

Mechanism of Action

The mechanism by which the compound exerts its effects generally involves interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophilic site, interacting with nucleophilic residues in proteins, while the oxadiazole ring may participate in π-π stacking or hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • ({[5-(5-Cyclopropyl-1,3,4-thiadiazol-3-yl)-2-methylphenyl]sulfonyl}amino)acetic acid

  • ({[5-(5-Cyclopropyl-1,2,3-triazol-3-yl)-2-methylphenyl]sulfonyl}amino)acetic acid

  • ({[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-4-methylphenyl]sulfonyl}amino)acetic acid

Uniqueness

While similar compounds share functional groups such as the sulfonyl and amino acid derivatives, ({[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}amino)acetic acid is unique in its specific combination of these groups with the oxadiazole and cyclopropyl ring. This distinct structure imparts unique reactivity and binding characteristics, setting it apart from other related compounds.

Properties

IUPAC Name

2-[[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c1-8-2-3-10(13-16-14(22-17-13)9-4-5-9)6-11(8)23(20,21)15-7-12(18)19/h2-3,6,9,15H,4-5,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWASFHXCVBRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3CC3)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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